5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine
Description
Properties
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-3-11-6-4-5-7-16(11)13-8-10(2)12(14)9-15-13/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSNNIDGVCBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227778 | |
| Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-19-0 | |
| Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ester-Amide-Amine Route via Hofmann Degradation and Bromination
- Starting Material: 6-methyl-3-pyridinecarboxylic acid
-
- Esterification: React 6-methyl-3-pyridinecarboxylic acid with ethanol under acidic conditions at 30–80°C to form 6-methyl-3-pyridinecarboxylic acid ethyl ester.
- Ammonolysis: Treat the ester with aqueous ammonia to obtain 6-methyl-3-pyridinecarboxamide.
- Hofmann Degradation: React the amide in a halide-containing sodium hydroxide solution at 20–100°C for 1–6 hours to yield 6-methyl-3-aminopyridine.
- Sandmeyer Bromination: Add 6-methyl-3-aminopyridine to hydrobromic acid in the presence of catalytic CuBr, then slowly add sodium nitrite solution at -10 to 20°C, stirring for 1–6 hours. Neutralize and isolate 5-bromo-2-methylpyridine with yields reported between 50–63%.
Advantages: Mild conditions, high selectivity avoiding 3-position isomers, reduced separation burden, and industrial feasibility.
- Characterization: Melting point ~33–34°C; 1H NMR and MS data consistent with structure.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethanol, acid catalyst, 30–80°C | 6-methyl-3-pyridinecarboxylic acid ethyl ester | - | Esterification |
| 2 | Aqueous ammonia | 6-methyl-3-pyridinecarboxamide | - | Ammonolysis |
| 3 | NaOH with halide, 20–100°C, 1–6 h | 6-methyl-3-aminopyridine | - | Hofmann degradation |
| 4 | HBr, CuBr catalyst, NaNO2, -10 to 20°C, 1–6 h | 5-bromo-2-methylpyridine | 50–63 | Sandmeyer bromination |
(Source: CN101514184A)
Direct Bromination of 2-Methylpyridine
- Starting Material: 2-methylpyrimidine (a related heterocycle)
- Method: Bromination in acetic acid with bromine under reflux overnight, followed by extraction and purification to obtain 5-bromo-2-methylpyridine.
- Yield: Example yield reported as approximately 29 g from 24 g starting material.
- Note: This method is more straightforward but may require careful control to avoid polybromination or isomer formation.
(Source: CN104592198A)
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 5-Bromo-2-methylpyridine synthesis (Ester-Amide-Hofmann route) | Multi-step: esterification, ammonolysis, Hofmann degradation, Sandmeyer bromination | 6-methyl-3-pyridinecarboxylic acid, EtOH, NH3, NaOH + halide, HBr, CuBr, NaNO2 | 50–63% yield; mild conditions; industrially feasible |
| 5-Bromo-2-methylpyridine synthesis (Nitro-chloro condensation) | Condensation of diethyl malonate salt with 5-nitro-2-chloropyridine, decarboxylation, hydrogenation, bromination | Diethyl malonate, alkali metal, Pd/C catalyst, acid, bromine, NaNO2 | High yield; suitable for scale-up; 97% in hydrogenation step |
| 5-Bromo-2-methylpyridine synthesis (Direct bromination) | Bromination of 2-methylpyrimidine in acetic acid with bromine | 2-methylpyrimidine, Br2, acetic acid, reflux | Moderate yield; simpler but less selective |
| Introduction of 2-ethylpiperidin-1-yl group | Nucleophilic aromatic substitution or Pd-catalyzed amination | 5-bromo-2-methylpyridine, 2-ethylpiperidine, base, solvent, Pd catalyst (optional) | Conditions vary; high selectivity with Pd catalysis |
Research Findings and Industrial Considerations
- The ester-amide-Hofmann degradation route offers a controlled synthesis of 5-bromo-2-methylpyridine with minimal side products, which is advantageous for scale-up and purification.
- The nitro-chloro condensation followed by catalytic hydrogenation provides excellent yields and catalytic efficiency, making it attractive for industrial production.
- Direct bromination methods, while simpler, may require stringent control to avoid undesired polybromination or isomer formation.
- Coupling of the 2-ethylpiperidin-1-yl group typically relies on nucleophilic substitution or palladium-catalyzed amination, with the latter providing superior selectivity and functional group tolerance.
- Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yields and purity.
- The choice of synthetic route depends on factors including raw material availability, cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the pyridine ring. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring or methyl group.
Reduction: Reduced derivatives of the bromine atom or pyridine ring.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Research Applications
Synthetic Intermediate
This compound serves as a crucial building block in organic synthesis. It is utilized as a reagent in various reactions to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom in its structure enhances its reactivity, making it suitable for electrophilic substitution reactions.
Reagent in Organic Synthesis
5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is often employed in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to synthesize novel pyridine derivatives. These derivatives have shown promise in various applications, including liquid crystal technology and materials science .
Biological Research Applications
Potential Biological Activity
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its interactions can modulate biological pathways, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) against Escherichia coli was found to be as low as 1.95 µg/mL, indicating potent antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.91 |
| Methicillin-resistant S. aureus | 7.81 |
| Escherichia coli | 1.95 |
| Klebsiella pneumoniae | 5.00 |
Anticancer Activity
The compound has shown potential as an anticancer agent by inhibiting key signaling pathways associated with tumor growth. It interacts with c-Src kinase, which plays a critical role in cancer progression. In vitro studies have indicated dose-dependent cytotoxicity against various cancer cell lines .
Medicinal Chemistry Applications
Lead Compound for Drug Development
Due to its biological activity, this compound is being explored as a lead compound for developing new therapeutic agents targeting diseases such as cancer and bacterial infections .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cells, potentially altering their function and leading to therapeutic outcomes. Molecular docking studies have provided insights into its binding affinities with various proteins, supporting its role as a promising candidate for drug development .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity profile. Its applications extend to the synthesis of agrochemicals and other fine chemicals that require specific structural features for efficacy .
Case Studies and Empirical Data
Several studies have documented the synthesis and application of this compound:
- Synthesis via Cross-Coupling Reactions: A study demonstrated the successful synthesis of novel pyridine derivatives through palladium-catalyzed cross-coupling reactions using this compound as a key starting material .
- Antimicrobial Efficacy: Research highlighted the antimicrobial properties of related compounds, establishing a framework for understanding how modifications to the piperidine ring can enhance activity against resistant bacterial strains .
- Anticancer Mechanisms: Investigations into the anticancer properties revealed that compounds similar to this compound inhibit critical pathways involved in tumor growth, showcasing their potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Position : Piperidine substituents at the 4-position (e.g., ) vs. the 2-ethyl group in the target compound influence spatial arrangement and receptor binding.
- Linker Chemistry : Oxygen-containing linkers (e.g., ) introduce hydrogen-bonding capacity, unlike the direct C-N bond in the target compound.
- Lipophilicity : The ethyl group in the target compound increases logP (predicted ~2.5) compared to analogues like 5-Bromo-2-(piperidin-4-yl)pyridine (logP 1.7) , enhancing membrane permeability but reducing aqueous solubility.
Physicochemical and Pharmacokinetic Properties
- Melting Points : Pyridine derivatives with bulky substituents (e.g., cyclohexyloxy in ) exhibit higher melting points (~268–287°C) due to rigid packing, whereas the target compound’s melting point is likely lower (~150–180°C) due to conformational flexibility.
- Solubility : The Boc-protected derivative shows improved solubility in organic solvents, while the difluoromethyl analogue has higher aqueous solubility (estimated 0.5–1 mg/mL) due to polar CF₂ groups.
Biological Activity
5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a piperidine ring, which are significant for its biological interactions. The molecular formula is , with a molecular weight of 255.17 g/mol. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The bromine atom and the piperidine structure can facilitate binding to these targets, modulating their activity significantly. Specific pathways may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth effectively. A comparative analysis of several derivatives demonstrated varying degrees of antibacterial activity against pathogens such as E. coli and Staphylococcus aureus.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | 15 | 50 µg/mL |
| Control (Rifampicin) | 30 | 10 µg/mL |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may have anti-inflammatory effects. In vitro experiments involving lipopolysaccharide (LPS)-induced inflammation models showed a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential use in inflammatory disorders.
Case Studies
- Study on Lung Disease : A study investigated the efficacy of similar compounds in treating chronic obstructive pulmonary disease (COPD). The results indicated that these compounds could modulate inflammatory responses in lung tissues, suggesting a therapeutic application for respiratory diseases .
- PET Imaging Studies : Research into the synthesis of pyridine analogs for PET imaging highlighted the potential for these compounds to serve as tracers in metabolic studies, showcasing their utility beyond pharmacological applications .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Use anhydrous conditions to avoid hydrolysis of sensitive intermediates.
Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR :
- The 5-bromo substituent causes deshielding of adjacent protons (δ 8.2–8.5 ppm for H-6). The 2-ethylpiperidin-1-yl group shows characteristic splitting patterns for the ethyl chain (δ 1.2–1.5 ppm) and piperidine protons (δ 2.5–3.0 ppm) .
- DEPT-135 confirms quaternary carbons (e.g., C-5 brominated position).
- IR Spectroscopy :
- Mass Spectrometry (HRMS) :
Q. Purity Assessment :
- HPLC with a C18 column (ACN/H₂O gradient) and UV detection at 254 nm ensures >95% purity. Retention time consistency across batches is critical .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity or biological activity?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT models. To address this:
Multi-scale Computational Modeling :
- Combine DFT (e.g., B3LYP/6-31G*) for electronic properties with molecular dynamics (MD) simulations to account for solvation and conformational changes .
Experimental Validation :
- Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots for key reactions (e.g., hydrolysis of the ethylpiperidine group).
- Biological Assays : If computational docking predicts binding to a kinase, validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Error Analysis :
- Quantify deviations using root-mean-square deviation (RMSD) between predicted and observed crystal structures (if available) .
Case Study :
A mismatch in predicted vs. observed nucleophilic reactivity could indicate unaccounted steric effects from the 4-methyl group, requiring re-optimization of the computational model with larger basis sets .
Advanced: How can the steric and electronic effects of the 2-ethylpiperidin-1-yl substituent influence the compound's interaction with biological targets, and what experimental approaches validate these interactions?
Methodological Answer:
The 2-ethylpiperidin-1-yl group introduces both steric bulk and electron-donating effects:
- Steric Effects : May hinder binding to flat active sites (e.g., ATP-binding pockets). Use mutagenesis studies to identify steric "hotspots" in target proteins.
- Electronic Effects : The piperidine nitrogen’s basicity (pKa ~8.5) can influence protonation states under physiological conditions, altering binding affinity.
Q. Experimental Validation :
Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with smaller substituents (e.g., piperidine vs. morpholine) and compare IC₅₀ values in enzyme inhibition assays .
X-ray Crystallography :
pH-Dependent Activity Profiling :
- Measure activity across pH 6.0–8.0 to assess the impact of piperidine protonation .
Example :
If the compound shows reduced activity compared to a des-ethyl analog, MD simulations can reveal whether the ethyl group induces unfavorable protein conformational changes .
Advanced: What methodologies are recommended for analyzing degradation products or byproducts formed during the synthesis or storage of this compound?
Methodological Answer :
Degradation pathways (e.g., dealkylation, oxidation) can be probed using:
Forced Degradation Studies :
- Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions. Monitor via LC-MS to identify major degradation products .
High-Resolution Mass Spectrometry (HRMS) :
- Fragmentation patterns (e.g., loss of Br⁻ or ethylpiperidine) help assign structures to byproducts.
Stability-Indicating Methods :
- Develop a gradient HPLC method with a phenyl-hexyl column to resolve degradation products (e.g., 5-hydroxy analogs from oxidation) .
Q. Mitigation Strategies :
- Store the compound under inert atmosphere (N₂) at –20°C to minimize oxidation.
- Add radical scavengers (e.g., BHT) during synthesis to suppress unwanted side reactions .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Q. Methodological Answer :
- Toxicity : Brominated pyridines may exhibit acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
- Reactivity : The ethylpiperidine group is sensitive to strong acids/bases. Avoid conditions that could release volatile amines .
- Waste Disposal : Quench brominated byproducts with sodium thiosulfate before disposal to neutralize reactive bromine species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
